Product packaging for 6-bromo-1-methyl-1H-indole-3-sulfonamide(Cat. No.:)

6-bromo-1-methyl-1H-indole-3-sulfonamide

Cat. No.: B13546302
M. Wt: 289.15 g/mol
InChI Key: IRMHZWYISWCJDW-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indole-3-sulfonamide is a synthetically designed indole derivative of significant interest in medicinal chemistry and antibacterial research. The compound features a bromo-substituted indole core, a methyl group at the 1-position, and a primary sulfonamide group at the 3-position, making it a valuable scaffold for developing novel therapeutic agents. The core indole-sulfonamide structure is recognized as a privileged scaffold in drug discovery. Research indicates that indole-sulfonamide hybrids exhibit a broad spectrum of pharmacological activities, including potent antimicrobial properties . Studies on similar sulfonamide-based indole derivatives have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Klebsiella pneumoniae . The presence of the sulfonamide group is particularly significant, as it often acts as a versatile intermediate for further chemical modifications and can serve as a key zinc-binding group (ZBG) in enzyme inhibitor design . This reagent holds specific research value as a potential building block for constructing more complex molecules targeting bacterial enzymes. Notably, closely related indoline sulfonamides have been identified as effective inhibitors of the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), a promising target for novel antibiotics with a new mechanism of action . Molecular docking studies suggest that such inhibitors bind competitively to the dinuclear zinc-active site of DapE, with the sulfonamide oxygen atoms coordinating with the zinc ions . Furthermore, 6-bromoindole derivatives are being explored as potentiators of existing antibiotics , such as gentamicin, by inhibiting bacterial cystathionine-γ-lyase (CGL), an enzyme involved in bacterial defense mechanisms . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and handle this material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2O2S B13546302 6-bromo-1-methyl-1H-indole-3-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2O2S

Molecular Weight

289.15 g/mol

IUPAC Name

6-bromo-1-methylindole-3-sulfonamide

InChI

InChI=1S/C9H9BrN2O2S/c1-12-5-9(15(11,13)14)7-3-2-6(10)4-8(7)12/h2-5H,1H3,(H2,11,13,14)

InChI Key

IRMHZWYISWCJDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 1 Methyl 1h Indole 3 Sulfonamide and Derivatives

Established Synthetic Routes to the 6-Bromo-1-methyl-1H-indole Core

The formation of the 6-bromo-1-methyl-1H-indole core can be approached in two primary ways: by N-methylation of a pre-existing 6-bromoindole (B116670) or by bromination of 1-methyl-1H-indole at the C-6 position.

Alkylation Reactions for N-Methylation of 6-Bromoindole

The N-methylation of 6-bromoindole is a common and straightforward method for the synthesis of the 6-bromo-1-methyl-1H-indole core. This transformation is typically achieved by treating 6-bromoindole with a methylating agent in the presence of a base. Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The choice of base and solvent can influence the reaction's efficiency. Strong bases such as sodium hydride (NaH) are often employed to deprotonate the indole (B1671886) nitrogen, forming a more nucleophilic indolide anion, which then reacts with the methylating agent.

A general procedure involves dissolving 6-bromoindole in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The solution is then treated with a base, followed by the addition of the methylating agent. The reaction progress is monitored, and upon completion, the product is isolated through standard workup procedures. nih.gov

Table 1: Examples of N-Methylation of Substituted Indoles
Starting MaterialMethylating AgentBaseSolventYieldReference
6-BromoindoleMethyl bromoacetateNaHDMFNot specified nih.gov
Substituted IndolesFormaldehydeVarious catalystsVariousHigh yields nih.gov
Secondary AminesDimethyl sulfoxide (B87167) (DMSO)--Not specified researchgate.net

Strategies for Bromination at the Indole C-6 Position

The regioselective bromination of the indole nucleus at the C-6 position is a more challenging task due to the high reactivity of the pyrrole (B145914) ring, particularly at the C-3 position. Direct bromination of 1-methyl-1H-indole would likely lead to substitution at C-3. Therefore, strategies to achieve C-6 bromination often involve the use of protecting groups or specific reaction conditions to direct the electrophilic attack to the benzene (B151609) ring.

One effective strategy involves the introduction of an electron-withdrawing group at the N-1 position and another at a position that deactivates the pyrrole ring towards electrophilic substitution, thereby favoring substitution on the benzene ring. For instance, a study on the C-6 regioselective bromination of methyl indolyl-3-acetate demonstrated that the introduction of electron-withdrawing substituents at N-1 and C-8 of the indole core can direct bromination to the C-6 position. nih.govresearchgate.net The bromination is typically carried out using elemental bromine (Br₂) in a suitable solvent like carbon tetrachloride (CCl₄) or acetic acid. nih.govrsc.org Following the bromination, the directing groups can be removed to yield the desired 6-bromoindole derivative.

Table 2: Reagents for Regioselective Bromination of Indole Derivatives
Indole DerivativeBrominating AgentSolventPosition of BrominationReference
Methyl indolyl-3-acetate (with N1 and C8 protecting groups)Bromine (Br₂)Carbon tetrachloride (CCl₄)C-6 nih.govresearchgate.net
Methyl indole-3-carboxylateBromine (Br₂)Acetic acidC-5 and C-6 rsc.org
Substituted 3-methylindolesN-Bromosuccinimide (NBS)VariousC-2 or C-3 methyl group acs.org

Sulfonamide Moiety Introduction and Functionalization

Once the 6-bromo-1-methyl-1H-indole core is synthesized, the next crucial step is the introduction of the sulfonamide group at the C-3 position.

Direct Sulfonation of Indole Derivatives

Direct sulfonation of indoles at the C-3 position can be challenging due to the potential for side reactions and the harsh conditions often required for sulfonation. However, under controlled conditions, it is possible to introduce a sulfonic acid group at the C-3 position, which can then be converted to the corresponding sulfonamide. This approach is less common for the synthesis of indole-3-sulfonamides.

Amidation and Sulfonyl Chloride Precursors

A more common and versatile method for the synthesis of indole-3-sulfonamides involves the use of a sulfonyl chloride precursor. This two-step process includes the formation of an indole-3-sulfonyl chloride, followed by its reaction with an amine (amidation) to yield the desired sulfonamide.

The synthesis of the key intermediate, 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride, can be achieved by reacting 6-bromo-1-methyl-1H-indole with a sulfonating agent such as chlorosulfonic acid (ClSO₃H). The reaction is typically carried out at low temperatures to control its exothermicity and improve selectivity.

Once the sulfonyl chloride is obtained, it can be readily converted to the corresponding sulfonamide by reacting it with ammonia (B1221849) or a primary or secondary amine. This amidation reaction is generally high-yielding and proceeds under mild conditions.

Regioselective Introduction of the Sulfonamide at C-3

The introduction of the sulfonamide group at the C-3 position of the indole ring is favored due to the inherent electronic properties of the indole nucleus. The C-3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. The reaction with a sulfonating agent like chlorosulfonic acid is an electrophilic aromatic substitution, which proceeds preferentially at the C-3 position.

The regioselectivity of this reaction is generally high, leading to the desired 3-substituted product. This makes the synthesis of indole-3-sulfonamides a reliable and predictable process. Novel methods for the synthesis of indole-3-sulfonamide derivatives continue to be developed, often focusing on improving yields and reaction conditions. nih.gov

Derivatization and Structural Modification Strategies for 6-Bromo-1-methyl-1H-indole-3-sulfonamide Analogues

The structural modification of this compound is a key strategy for modulating its physicochemical properties and biological activity. These modifications can be systematically introduced at the sulfonamide nitrogen and various positions on the indole ring.

Modifications at the Sulfonamide Nitrogen

The sulfonamide nitrogen of the this compound scaffold provides a versatile handle for the introduction of a wide array of functional groups. Standard synthetic protocols typically involve the reaction of the primary sulfonamide with various electrophiles, such as alkyl halides, acyl chlorides, or sulfonyl chlorides, under basic conditions to yield N-substituted derivatives.

The nature of the substituent at the sulfonamide nitrogen can significantly impact the molecule's properties. For instance, the introduction of alkyl or aryl groups can modulate lipophilicity, which in turn can affect cell permeability and pharmacokinetic profiles. Furthermore, the incorporation of specific pharmacophores at this position can lead to compounds with enhanced or novel biological activities. While direct examples for the N-derivatization of this compound are not extensively detailed in publicly available literature, the general reactivity of arylsulfonamides is well-established and can be applied to this specific scaffold.

Substituent Effects on the Indole Ring System

The electronic and steric nature of substituents on the indole ring of this compound plays a crucial role in its reactivity and biological profile. The existing 6-bromo and 1-methyl groups already influence the electron distribution within the indole nucleus. The bromine atom at the 6-position is an electron-withdrawing group via induction but can also participate in halogen bonding, potentially influencing interactions with biological targets. The methyl group at the 1-position enhances the nucleophilicity of the indole ring compared to its N-H counterpart.

Hybrid Molecule Synthesis Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. nih.govdntb.gov.ua The this compound scaffold is an attractive building block for the design of such hybrid molecules.

The synthesis of these hybrids can be achieved by linking the indole sulfonamide core to another biologically active moiety through a suitable linker. The point of attachment can be the sulfonamide nitrogen, the indole nitrogen (if the methyl group is replaced), or other positions on the indole ring, often through functionalization of the 6-bromo position. For example, coupling the this compound with another heterocyclic system known for a specific biological activity can result in a novel chemical entity with a potentially synergistic or additive pharmacological profile. The design and synthesis of such hybrid compounds are a growing area of research aimed at addressing complex diseases and overcoming drug resistance. nih.gov

Methodological Advancements in Synthesis

Recent advances in synthetic organic chemistry have focused on the development of more efficient, selective, and environmentally friendly methods. These advancements are applicable to the synthesis of this compound and its derivatives.

Catalytic Approaches in Indole Sulfonamide Synthesis

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex molecules. In the context of indole sulfonamide synthesis, catalytic C-H activation has emerged as a powerful tool for the direct functionalization of the indole nucleus, often with high regioselectivity. nih.govoup.comchemrxiv.org While specific applications to this compound are not widely reported, the principles of these methods are transferable. For instance, iridium- or rhodium-catalyzed C-H activation could potentially be used to introduce substituents at various positions of the indole ring, bypassing the need for pre-functionalized starting materials. nih.govchemrxiv.org

Copper-mediated reactions have also been shown to be effective for the sulfonylation of indoles. acs.org Such catalytic approaches offer advantages in terms of atom economy and can provide access to novel analogues that are difficult to synthesize using traditional methods. The development of catalyst-controlled directing group translocation strategies further expands the toolkit for the site-selective functionalization of complex indole derivatives. nih.govchemrxiv.org

Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into synthetic planning to reduce the environmental impact of chemical processes. For the synthesis of sulfonamides, including indole-based derivatives, several green approaches have been developed. mdpi.comsci-hub.se These methods often focus on the use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and the avoidance of hazardous reagents. mdpi.comsci-hub.se

Facile and environmentally benign methods for sulfonamide synthesis in aqueous media have been reported, which often involve simple workup procedures and avoid the use of organic bases. researchgate.net Additionally, solvent-free reaction conditions and the use of catalysts that can be easily recovered and reused are key aspects of green synthetic routes. sci-hub.se The application of these principles to the synthesis of this compound would not only make the process more sustainable but could also lead to improved efficiency and cost-effectiveness.

Spectroscopic and Structural Characterization of 6 Bromo 1 Methyl 1h Indole 3 Sulfonamide Analogues

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to the initial identification and structural confirmation of newly synthesized indole (B1671886) sulfonamides. Each method offers a unique piece of the structural puzzle, from the atomic connectivity to the identification of specific functional groups and the precise molecular mass.

NMR spectroscopy is an indispensable tool for elucidating the precise structure of bromo-methyl-indole derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact placement of substituents on the indole scaffold can be confirmed.

For a compound like 6-bromo-1-methyl-1H-indole-3-sulfonamide, the ¹H NMR spectrum is expected to show distinct signals for each proton. The N-methyl group would typically appear as a singlet downfield, while the aromatic protons on the indole ring would present as a set of doublets and doublet of doublets, with their specific chemical shifts and coupling patterns being indicative of their positions relative to the bromine and sulfonamide substituents. rsc.org Protons on the sulfonamide moiety (NH₂) would appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atom attached to the bromine (C-6) would be influenced by the halogen's electronegativity, and its chemical shift would be a key marker for confirming the substitution pattern. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N1-CH₃~3.7-3.9 (s)~33-35
H-2~7.5-7.7 (s)~125-128
C-3-~110-115
H-4~7.8-8.0 (d)~122-124
H-5~7.2-7.4 (dd)~124-126
C-6-~115-118
H-7~7.6-7.8 (d)~112-114
SO₂NH₂Variable (br s)-

IR spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display several key absorption bands.

The sulfonamide group is particularly prominent, exhibiting strong, characteristic stretching vibrations for the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). nih.gov The N-H bonds of the sulfonamide also produce distinct stretches, usually seen between 3350 and 3250 cm⁻¹. researchgate.net The aromatic C-H stretching of the indole ring is expected above 3000 cm⁻¹, while the C-N stretching vibrations and aromatic C=C bending frequencies appear in the fingerprint region (below 1600 cm⁻¹). nih.govchemicalbook.com The C-Br stretch is typically observed at lower wavenumbers, often in the 600-500 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Sulfonamide (N-H)Stretching3350 - 3250
Aromatic (C-H)Stretching3100 - 3000
Sulfonyl (S=O)Asymmetric Stretching1350 - 1300
Sulfonyl (S=O)Symmetric Stretching1160 - 1120
Aromatic (C=C)Bending1600 - 1450
C-BrStretching600 - 500

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a pair of signals (M⁺ and M⁺+2) of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. nih.gov

Table 3: Predicted Mass Spectrometry Data for C₉H₉BrN₂O₂S

ParameterExpected Value
Molecular FormulaC₉H₉BrN₂O₂S
Molecular Weight (⁷⁹Br)288.98 g/mol
Molecular Weight (⁸¹Br)290.98 g/mol
Key Fragments[M-SO₂NH₂]⁺, [M-Br]⁺

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal the molecular formula and connectivity, X-ray crystallography provides an unambiguous, three-dimensional picture of the molecule's structure in the solid state. This technique is crucial for understanding molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate how molecules pack together in a crystal.

Intermolecular interactions are also revealed, including potential π-π stacking between indole rings of adjacent molecules and weaker C-H···π interactions. In some bromo-indole structures, short Br···O contacts have been observed, which can link molecules into chains or more complex networks. nih.gov

The sulfonamide group is a potent director of crystal packing due to its capacity for hydrogen bonding. It contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygen atoms). nih.gov This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks. researchgate.net

Purity Assessment and Chromatographic Methods

The verification of purity and the monitoring of reaction progress are critical steps in the synthesis of this compound and its analogues. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable analytical techniques employed for these purposes.

High-Performance Liquid Chromatography is a premier technique for determining the purity of synthesized indole sulfonamide compounds. Reverse-phase HPLC (RP-HPLC) is frequently utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

For indole derivatives, including sulfonamides, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or acetic acid to improve peak shape and resolution. sielc.comnih.govmdpi.com Detection is typically performed using a UV detector, as the indole ring system possesses a strong chromophore that absorbs UV light, often around 254 nm or 280 nm. researchgate.netpharmrxiv.de The purity of the final compound is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. In many synthetic procedures for related compounds, purities of over 95% are considered acceptable. pharmrxiv.de

Specific conditions for analyzing bromo-indole derivatives can be adapted for this compound. A typical setup would involve a C18 column and a gradient elution, starting with a higher percentage of aqueous solvent and gradually increasing the proportion of organic solvent like acetonitrile. mdpi.com This ensures the effective separation of nonpolar impurities from the more polar product.

Table 1: Representative HPLC Conditions for Purity Analysis of Indole Analogues
ParameterConditionReference
Column Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) mdpi.compharmrxiv.de
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic or Acetic Acid) sielc.comnih.gov
Flow Rate 1.0 mL/min sielc.com
Detection UV at 254 nm or 280 nm researchgate.netakjournals.com
Expected Purity ≥ 95% pharmrxiv.de

Thin-Layer Chromatography is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction in real-time. derpharmachemica.comthieme.de For the synthesis of indole sulfonamides, TLC is performed on plates coated with a stationary phase, typically silica (B1680970) gel. khanacademy.org A small amount of the reaction mixture is spotted onto the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase).

As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it at different rates depending on their polarity and affinity for the stationary phase. khanacademy.org Less polar compounds travel further up the plate, resulting in a higher Retardation factor (Rƒ), while more polar compounds have a stronger interaction with the silica gel and move shorter distances.

The progress of the synthesis of this compound can be monitored by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. derpharmachemica.com Visualization is often achieved under UV light (at 254 nm), where the indole-containing compounds appear as dark spots. researchgate.net The choice of the eluent system is crucial for achieving good separation; common systems for indole derivatives include mixtures of ethyl acetate (B1210297) and hexane (B92381) or chloroform (B151607) and methanol. researchgate.netrochester.edu

Table 2: Common TLC Solvent Systems for Indole Derivatives
Solvent System (v/v)PolarityTypical ApplicationReference
Hexane / Ethyl Acetate (e.g., 7:3)Low to MediumSeparation of less polar indoles. researchgate.netrochester.edu
Chloroform / Methanol (e.g., 9:1)Medium to HighSeparation of more polar indoles and functionalized analogues. researchgate.net
Butanol / Acetic Acid / Water (e.g., 12:3:5)HighSeparation of highly polar or ionic indole compounds. akjournals.com

Advanced Computational and Theoretical Studies of 6 Bromo 1 Methyl 1h Indole 3 Sulfonamide Interactions

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes with Target Macromolecules

There are no published studies that predict the specific binding modes of 6-bromo-1-methyl-1H-indole-3-sulfonamide with any target macromolecules. Such a study would typically involve defining a target protein's active site and using simulation software to fit the sulfonamide molecule into that site, predicting the most stable conformations.

Elucidation of Ligand-Receptor Interactions and Active Site Recognition

Without molecular docking studies, the specific ligand-receptor interactions—such as hydrogen bonds, hydrophobic interactions, or electrostatic forces—that this compound might form within a biological active site remain unelucidated. Research on analogous indole (B1671886) sulfonamide compounds has identified key interactions with residues like MET374 and ASP309 in targets such as aromatase, but this cannot be directly extrapolated to the title compound.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods provide valuable data on molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies for this compound have been published. A DFT analysis would provide insights into the molecule's optimized geometry, electronic charge distribution, and reactivity descriptors. This information is fundamental for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound is not available in the literature. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, which are important factors for determining its stability and bonding characteristics.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, accelerate this process by building mathematical models that relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to activity. nih.govnih.gov

The biological activity of this compound is dictated by the unique contribution of each of its structural components: the indole core, the 6-bromo substituent, the 1-methyl group, and the 3-sulfonamide moiety. Computational studies on analogous compounds help to dissect the role of each feature.

Indole Core: The bicyclic indole scaffold is a well-known "privileged" structure in medicinal chemistry, frequently serving as an anchor for binding to various biological targets. nih.gov Molecular docking studies on related indole sulfonamides reveal that the planar indole ring system often engages in crucial π-π stacking or hydrophobic interactions within the target's binding pocket. mdpi.comnih.gov For instance, in studies of indole-based inhibitors targeting enzymes like aromatase or Janus kinase 3 (JAK3), the indole nucleus is often predicted to form key hydrophobic contacts with nonpolar amino acid residues. nih.govnih.gov

3-Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore known for its ability to act as a hydrogen bond donor and acceptor. researchgate.net In computational models of enzyme inhibition, this group frequently forms directed hydrogen bonds with backbone or side-chain residues, anchoring the ligand in a specific orientation. For example, in studies of indole-3-sulfonamide derivatives as carbonic anhydrase inhibitors, the sulfonamide moiety is essential for coordinating with the zinc ion in the enzyme's active site. nih.gov

6-Bromo Substituent: Halogen atoms, particularly bromine, can significantly influence a molecule's properties. In SAR studies, substituting the indole ring with a halogen like bromine at the C5 or C6 position often leads to an increase in biological affinity. nih.gov This can be attributed to several factors that are assessable computationally:

Hydrophobicity: The bromine atom increases the local lipophilicity, which can enhance binding in hydrophobic pockets.

Halogen Bonding: Bromine can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the protein target.

Steric Effects: The size of the bromine atom can promote a better fit within the binding site, maximizing van der Waals contacts. Crystal structure analyses of related bromo-substituted indoles have confirmed their role in stabilizing crystal packing through various weak interactions, providing a basis for their potential interactions in a protein environment. nih.gov

1-Methyl Group: The N-methylation of the indole ring serves two primary computational functions. First, it removes the hydrogen bond donor capability of the indole nitrogen. This can be beneficial if that hydrogen bond is not required for binding or if it allows the molecule to adopt a more favorable conformation. Second, the methyl group adds a small hydrophobic element that can engage with corresponding nonpolar regions of the binding site.

QSAR models built for libraries of indole-sulfonamide derivatives have shown that descriptors related to mass, electronegativity, and van der Waals volume are often key properties governing biological activity, underscoring the importance of substituents like bromine. nih.govresearchgate.net

Structural FeaturePredicted Contribution to Biological EngagementKey Computational Assessment MethodExample Interaction Type
Indole CoreProvides a rigid scaffold for hydrophobic and π-stacking interactions.Molecular Dockingπ-π stacking with Phenylalanine or Tyrosine residues.
3-Sulfonamide GroupActs as a primary anchor through hydrogen bonding.Molecular Dynamics, DockingH-bonds with Aspartate, Serine, or backbone amides.
6-Bromo SubstituentEnhances binding affinity via increased hydrophobicity and potential halogen bonding.Docking, QSARHydrophobic contact, Halogen bond with a carbonyl oxygen.
1-Methyl GroupOccupies small hydrophobic pockets and prevents H-bond donation from indole nitrogen.Molecular Dockingvan der Waals interactions with Alanine or Valine residues.

The design of new analogs based on the this compound scaffold relies on two complementary computational strategies: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the information derived from a set of known active molecules. The principle is that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. Using this compound as a template, a pharmacophore model would likely include a hydrophobic/aromatic feature for the indole, a hydrogen bond acceptor/donor feature for the sulfonamide, and a hydrophobic feature for the bromo-substituent. This model can then be used to screen large virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore predicted to be active.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These models correlate the 3D steric and electrostatic fields of a series of aligned molecules with their biological activities. Such a model for indole sulfonamides could generate contour maps indicating where bulky groups, positive charges, or hydrogen bond donors would increase or decrease activity, guiding the rational design of new derivatives. researchgate.net

Structure-Based Drug Design (SBDD): This powerful approach is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy.

Molecular Docking: This is the most common SBDD technique. researchgate.netacs.org It predicts the preferred binding orientation and conformation of a ligand within a protein's active site and estimates the binding affinity (docking score). d-nb.info For this compound, docking would be used to visualize its interactions with a target receptor, confirming the roles of the sulfonamide in H-bonding and the bromo-indole core in hydrophobic interactions. nih.govresearchgate.net The docking results can suggest specific modifications to improve binding, such as changing the substitution pattern on the indole to better fill a specific sub-pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the dynamic behavior of the ligand-protein complex over time (e.g., 100 nanoseconds). eurjchem.com This provides a more realistic view of the interaction stability, confirming whether the key hydrogen bonds and hydrophobic contacts predicted by docking are maintained in a dynamic, solvated environment. researchgate.net

Design PrinciplePrimary RequirementKey TechniqueApplication to this compound
Ligand-Based (LBDD)A set of known active molecules.Pharmacophore Modeling, 3D-QSARIdentifying essential chemical features from the scaffold to screen for new potential inhibitors.
Structure-Based (SBDD)3D structure of the biological target.Molecular Docking, Molecular DynamicsPredicting the precise binding mode and optimizing interactions to enhance affinity and selectivity.

Role As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Indole (B1671886) Derivatives

The dual functionality of 6-bromo-1-methyl-1H-indole-3-sulfonamide makes it an ideal starting point for generating libraries of complex indole-containing compounds. The sulfonamide group can be readily derivatized, while the bromo-substituted benzene (B151609) portion of the indole allows for further modifications, leading to intricate molecular scaffolds.

Formation of Indole-Sulfonamide Hybrids with Diverse Heterocycles

The indole-3-sulfonamide moiety is a recognized pharmacophore, and its combination with other heterocyclic rings can lead to novel compounds with significant biological activities. nih.govnih.gov The synthesis of such hybrids typically involves a multi-step process where the indole core is first functionalized with a chlorosulfonyl group, which is then reacted with various amines to form the corresponding sulfonamides. nih.gov

In the case of this compound, the sulfonamide nitrogen can be further functionalized or, more commonly, the precursor 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride is reacted with a primary or secondary amine integral to another heterocyclic system. This approach allows for the direct coupling of the bromo-indole core with a wide array of heterocycles, creating hybrid molecules with potential applications in drug discovery. eurekaselect.com

Below is a table illustrating the types of heterocyclic amines that can be coupled with an indole-3-sulfonyl chloride precursor to generate diverse hybrids.

Heterocyclic AmineResulting Hybrid StructurePotential Significance
AminopyridineIndole-pyridine sulfonamidePrecursors for kinase inhibitors
AminothiazoleIndole-thiazole sulfonamideScaffolds with antimicrobial properties
Piperazine DerivativesIndole-piperazine sulfonamideCNS-active compound development
MorpholineIndole-morpholine sulfonamideBioisosteric replacement in drug design

Building Blocks for Polycyclic and Fused Ring Systems

The indole scaffold is a frequent component of larger, polycyclic systems found in natural products and complex pharmaceuticals. nih.gov Synthetic strategies to access these structures often rely on building blocks that can undergo intramolecular cyclization reactions. This compound is well-suited for this role. For instance, after a cross-coupling reaction at the C-6 position to introduce a side chain with a suitable functional group, an intramolecular reaction such as a Friedel-Crafts-type cyclization can be initiated to form a new ring fused to the indole core. nih.govrsc.org Palladium-catalyzed domino reactions, which form multiple bonds in a single operation, represent another powerful strategy for constructing fused tricyclic indole skeletons from appropriately substituted bromo-anilines, a category to which derivatives of 6-bromo-indole belong. nih.govrsc.org

Strategies for Bromine Atom Manipulation

The bromine atom at the C-6 position is a key site for synthetic diversification. Its presence allows for a range of transformations, most notably palladium-catalyzed cross-coupling reactions and reductive dehalogenation, enabling precise control over the final molecular structure.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Substituted Indole

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromo-indole core of this compound is an excellent substrate for these transformations. The reactivity of aryl bromides in such reactions is well-established, being generally more reactive than chlorides but more cost-effective than iodides. libretexts.org This allows for selective functionalization at the C-6 position. nih.govnih.gov

Several key cross-coupling reactions can be employed:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, introducing aryl or vinyl groups. libretexts.org

Heck Coupling: Reaction with alkenes to introduce a substituted vinyl group.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne moiety, which can be a versatile handle for further chemistry. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, attaching new nitrogen-containing substituents.

These reactions provide a modular approach to building molecular complexity, as shown in the table below.

Reaction NameCoupling PartnerReagents/Catalyst (Typical)Resulting C-6 Substituent
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, base (e.g., K₂CO₃)Aryl group (-Ar)
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, PPh₃, baseVinyl group (-CH=CH-R)
SonogashiraTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, baseAlkynyl group (-C≡C-R)
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, ligand (e.g., BINAP), baseAmino group (-NR₂)

Reductive Transformations of the Bromo-Indole Moiety

While the bromine atom is often replaced via cross-coupling, it can also be removed and replaced with a hydrogen atom through reductive debromination. This transformation can be a deliberate synthetic step to produce the corresponding 1-methyl-1H-indole-3-sulfonamide derivative or an unintended side reaction. Research has shown that the use of powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), in syntheses involving 6-bromoindole (B116670) derivatives can lead to partial or complete loss of the bromine atom. researchgate.net This reductive debromination must be considered when planning synthetic routes that involve the reduction of other functional groups, such as esters or amides, elsewhere in the molecule. researchgate.netacs.org Conversely, catalytic hydrogenation using a palladium catalyst and a hydrogen source can be employed for controlled, intentional debromination.

Scalability and Industrial Relevance of Synthetic Intermediates

The utility of a synthetic building block is ultimately judged by its practicality and scalability. Intermediates based on the 6-bromoindole scaffold are of significant interest to the pharmaceutical industry. google.com The synthesis of related 6-bromoindole derivatives has been documented on a scale suitable for process chemistry, indicating that the foundational steps are amenable to large-scale production. google.com For example, multi-step syntheses starting from grams of 6-bromoindole to produce more complex intermediates have been reported. google.com The development of robust, high-yielding reactions such as Friedel-Crafts acylations and subsequent transformations on the 6-bromoindole core underscores its industrial importance. google.combiosynth.com The ability to perform key transformations like intramolecular cyclizations on a gram scale further highlights the potential for these intermediates in manufacturing complex active pharmaceutical ingredients. nih.gov

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of indole (B1671886) sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. wikipedia.org For 6-bromo-1-methyl-1H-indole-3-sulfonamide, a plausible synthetic route would involve the sulfonation of 6-bromo-1-methyl-1H-indole followed by amination. Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic methods. This could include one-pot syntheses, flow chemistry approaches, or the use of novel catalysts to improve yields and reduce reaction times. nih.gov The development of regioselective synthesis methods is also crucial to control the position of the sulfonamide group on the indole ring. organic-chemistry.org

A key challenge in the synthesis of substituted indoles is achieving the desired substitution pattern. For instance, the introduction of the bromine atom at the 6-position and the sulfonamide at the 3-position requires careful selection of starting materials and reaction conditions. Future synthetic strategies could explore late-stage functionalization techniques, allowing for the diversification of the indole core at various positions.

Advanced Structural Biology Studies of Protein-Ligand Complexes

Understanding how a molecule interacts with its biological target at the atomic level is fundamental for rational drug design. Should this compound demonstrate significant biological activity, advanced structural biology techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable. These methods can provide high-resolution three-dimensional structures of the compound bound to its protein target.

Such structural data would reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. acs.org This information is critical for understanding the mechanism of action and for designing more potent and selective analogs. For example, knowing the precise orientation of the bromo, methyl, and sulfonamide groups within the binding pocket can guide the synthesis of new derivatives with improved affinity and specificity.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be employed to accelerate the identification and optimization of new drug candidates. In the context of this compound, AI and ML could be utilized in several ways:

Target Identification: AI algorithms can analyze biological data to predict potential protein targets for this compound based on its structural features.

Virtual Screening: Large virtual libraries of compounds can be screened against a specific target to identify molecules with a high probability of being active.

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties.

De Novo Design: AI can be used to design entirely new molecules with desired properties, potentially leading to the discovery of novel indole sulfonamide derivatives with enhanced efficacy and safety profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling, a well-established computational method, has been successfully used to guide the rational design of indole-sulfonamide derivatives with anticancer and antimalarial activities. acs.org

Exploration of Additional Biological Targets and Mechanistic Pathways

The indole sulfonamide scaffold has been associated with a broad range of biological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects. researchgate.netwikipedia.org Given the structural features of this compound, it is plausible that this compound could modulate the activity of various biological targets.

Future research should involve broad biological screening to identify potential therapeutic areas. For instance, many indole derivatives have shown promise as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov The presence of the sulfonamide group suggests that carbonic anhydrases, a family of enzymes involved in various physiological processes, could also be a relevant target. nih.gov Furthermore, bromoindole derivatives have been investigated for their anti-inflammatory and antioxidant properties. nih.govnih.gov Elucidating the mechanism of action for any observed biological activity will be crucial for its further development.

Potential Biological Targets for this compound
Target ClassExamplesPotential Therapeutic Area
Protein KinasesJAK3Cancer, Autoimmune Diseases nih.gov
Carbonic AnhydrasesCA I, CA II, CA IX, CA XIIGlaucoma, Cancer nih.gov
Enzymes in Folic Acid SynthesisDihydropteroate SynthaseBacterial Infections wikipedia.org

Investigation of Stereochemical Aspects and Enantioselective Synthesis (if applicable)

While this compound itself is not chiral, derivatization of the sulfonamide nitrogen or other positions on the indole ring could introduce stereocenters. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities.

Q & A

Basic: What are the most reliable synthetic routes for 6-bromo-1-methyl-1H-indole-3-sulfonamide?

Methodological Answer:
The synthesis typically involves two key steps: (1) bromination of 1-methylindole derivatives and (2) sulfonamide functionalization.

  • Step 1 (Bromination): Radical benzylic bromination using N-bromosuccinimide (NBS) under UV light or palladium-catalyzed bromination (e.g., Pd(OAc)₂ with LiBr) can introduce bromine at the 6-position of 1-methylindole. Radical methods are cost-effective but may yield byproducts; palladium catalysis offers better regioselectivity .
  • Step 2 (Sulfonamide Formation): Sulfonation at the 3-position using chlorosulfonic acid, followed by reaction with ammonia or amines. For example, reacting 6-bromo-1-methylindole with ClSO₃H in dry DCM at 0°C, then quenching with NH₃/MeOH to form the sulfonamide. Optimize stoichiometry to avoid over-sulfonation .

Example Protocol:

StepReagents/ConditionsYieldKey Notes
BrominationNBS, AIBN, CCl₄, reflux60–70%Monitor by TLC (hexane:EtOAc 7:3)
SulfonationClSO₃H, DCM, 0°C → NH₃/MeOH40–50%Use anhydrous conditions to prevent hydrolysis

Basic: How to characterize this compound structurally?

Methodological Answer:
Combine spectroscopic and analytical techniques:

  • ¹H/¹³C NMR: Key peaks include:
    • ¹H: Singlet for N–CH₃ (~3.7 ppm), aromatic protons (6.8–8.2 ppm), and sulfonamide NH₂ (~5.2 ppm, broad).
    • ¹³C: Indole C-3 sulfonamide carbon (~125 ppm), Br-substituted aromatic carbons (~115–120 ppm) .
  • HRMS: Confirm molecular ion [M+H]⁺ (calc. for C₉H₈BrN₂O₂S: 307.94). Use ESI+ mode with <2 ppm error .
  • X-ray Crystallography (if crystalline): Refine using SHELXL for precise bond angles/geometry .

Basic: What functional groups dictate reactivity in this compound?

Methodological Answer:

  • Bromine (C-6): Electrophilic substitution site (e.g., Suzuki coupling). Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .
  • Sulfonamide (C-3): Participates in hydrogen bonding (biological assays) and nucleophilic reactions (e.g., alkylation via Mitsunobu conditions) .
  • N-Methyl Indole: Stabilizes electron-rich aromatic systems; resistant to N-demethylation under standard conditions .

Advanced: How to address contradictions in reported bromination regioselectivity?

Methodological Answer:
Discrepancies in bromine positioning (e.g., C-4 vs. C-6) may arise from:

  • Reagent Choice: Radical bromination (NBS) favors C-6 due to steric/electronic effects, while electrophilic Br₂ may attack C-4. Validate with NOESY NMR to confirm substitution .
  • Computational Modeling: Use DFT (e.g., Gaussian) to calculate activation energies for bromination at competing sites. Compare with experimental ¹H NMR coupling constants .

Troubleshooting Table:

IssueSolution
Mixed bromination productsUse Pd-catalyzed methods or purify via flash chromatography (silica gel, hexane:EtOAc gradient)
Low sulfonamide yieldPre-activate indole with triflic anhydride before sulfonation

Advanced: How to optimize catalytic efficiency in cross-coupling reactions?

Methodological Answer:
For Suzuki-Miyaura coupling (replacing Br with aryl/heteroaryl groups):

  • Catalyst Screening: Test Pd(dppf)Cl₂ or XPhos Pd G3 for electron-deficient partners.
  • Solvent/Ligand Optimization: Use toluene/EtOH (4:1) with K₂CO₃ and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) to enhance turnover .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min at 120°C vs. 12h reflux) while maintaining >80% yield .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:
Conflicting results (e.g., IC₅₀ values in enzyme assays) may stem from:

  • Purity Issues: Confirm compound purity (>95% via HPLC) and exclude residual solvents (e.g., DMF) that interfere with assays .
  • Assay Conditions: Standardize buffer pH (e.g., Tris-HCl vs. PBS) and temperature (25°C vs. 37°C). Use positive controls (e.g., known indole-based inhibitors) .
  • Metabolite Interference: Perform LC-MS to detect degradation products during bioassays .

Advanced: Can computational methods predict sulfonamide reactivity?

Methodological Answer:
Yes. Strategies include:

  • Molecular Docking (AutoDock Vina): Model interactions with biological targets (e.g., carbonic anhydrase) to prioritize derivatives for synthesis .
  • Reactivity Descriptors (Fukui indices): Calculate electrophilicity at C-3 sulfonamide to predict nucleophilic attack sites .
  • MD Simulations (AMBER): Assess stability of sulfonamide-protein complexes over 100 ns to guide SAR studies .

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